1-(ethanesulfonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane
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Description
1-(ethanesulfonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a useful research compound. Its molecular formula is C11H20N4O4S2 and its molecular weight is 336.43. The purity is usually 95%.
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Biological Activity
1-(ethanesulfonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure features a diazepane ring, which is known for its interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the diazepane core and subsequent sulfonation processes. A detailed synthetic pathway is crucial for understanding its biological activity.
Anticoagulant Activity
Recent studies have highlighted the potential anticoagulant properties of diazepane derivatives. For instance, compounds similar to this compound have been shown to inhibit Factor Xa, a key enzyme in the coagulation cascade. One study reported an IC50 value of 6.8 nM for a related diazepane derivative, indicating significant potency as an anticoagulant without prolonging bleeding time .
Antimicrobial Properties
The imidazole moiety present in the compound contributes to its antimicrobial properties. Research indicates that imidazole derivatives exhibit a range of activities against bacteria and fungi. The specific biological evaluations have demonstrated that these compounds can act as effective antibacterial agents, with some derivatives showing activity against resistant strains .
Anti-inflammatory Effects
Compounds containing imidazole and diazepane structures are also being investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, positioning them as potential therapeutic agents for inflammatory diseases .
Case Studies
Several case studies illustrate the biological relevance of this compound:
- Factor Xa Inhibition : A study focused on various diazepane derivatives revealed that modifications to the sulfonamide group significantly enhanced anticoagulant activity. The findings suggested that structural variations could optimize interactions with the active site of Factor Xa .
- Antimicrobial Activity : In vitro tests conducted on imidazole derivatives demonstrated broad-spectrum antimicrobial activity. The results indicated that specific substitutions on the imidazole ring could enhance efficacy against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Mechanisms : Research into related compounds has shown promise in reducing inflammation markers in animal models, suggesting a mechanism that involves modulation of immune responses .
Data Tables
Properties
IUPAC Name |
1-ethylsulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4S2/c1-3-20(16,17)14-5-4-6-15(8-7-14)21(18,19)11-9-13(2)10-12-11/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZCCGHCMVWUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(C=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.